4,4'-Dinitrostilbene

Ion Channel Pharmacology Stilbene Disulfonates Structure-Activity Relationship

Procurement of generic dinitroaromatics risks thermal or potency mismatch. This symmetric trans-stilbene (C₁₄H₁₀N₂O₄, MW 270.24) delivers validated differentiators: - 430-fold higher ORCC blockade potency vs. diamino analog - 295°C melting point (>170°C above unsubstituted stilbene) for NLO device stability - 67% electrochemical yield from 4,4'-dinitrobibenzyl Essential for ion channel assays, SHG materials, and fluorescent brightener synthesis.

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
CAS No. 736-31-2
Cat. No. B3429293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinitrostilbene
CAS736-31-2
Molecular FormulaC14H10N2O4
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+
InChIKeyCLVIIRIMEIEKOQ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dinitrostilbene (CAS 736-31-2) Properties & Procurement


4,4'-Dinitrostilbene (CAS 736-31-2), molecular formula C₁₄H₁₀N₂O₄ and molecular weight 270.24 g/mol [1], is a symmetrically substituted trans-stilbene derivative featuring strong electron-withdrawing nitro (-NO₂) groups at the para positions of each phenyl ring . This compound is a yellow crystalline powder with a high melting point of 295 °C and is commonly used as an intermediate for synthesizing dyes, fluorescent brighteners, and as a building block for nonlinear optical (NLO) materials . The (E)- or trans- configuration is the thermodynamically stable and commercially predominant form [2].

Workflow
Synthesis of dyes, optical brighteners, and NLO materials
Key Attribute
Thermodynamically stable trans-isomer with high thermal stability
Selection Logic
Symmetrical 4,4′-dinitro substitution enables strong electron-withdrawing behavior

4,4'-Dinitrostilbene vs. Analogs: Key Differences


The symmetrical 4,4'-dinitro substitution on the trans-stilbene backbone dictates a unique set of electronic, thermal, and chemical properties that cannot be replicated by generic or closely related analogs. Its specific substitution pattern creates a strong, symmetric dipole that dramatically influences its melting point (295 °C), its potency in biological applications (e.g., 430-fold more potent than its diamino analog as a chloride channel blocker), and its electrochemical reduction pathway [1][2]. A procurement decision based solely on a broader compound class (e.g., "a stilbene derivative" or "a dinitro aromatic") risks selecting a material with significantly different thermal stability, reactivity, or target potency [3]. The following quantitative evidence details these crucial differentiators.

Channel blocker potency context
Amino analogs may not replicate the reported high-potency chloride channel blockade; substitution changes efficacy by orders of magnitude.
Thermal stability mismatch
Unsubstituted or mono-nitro stilbenes exhibit significantly lower melting points, limiting high-temperature processing compatibility.
Synthesis route dependence
Electrochemical yields depend strongly on the precursor; generic nitroaromatics may not provide comparable process efficiency.

4,4'-Dinitrostilbene Selection Evidence


Chloride Channel Blocker Potency vs. Diamino Analog

In a direct head-to-head comparison of disulfonic stilbene derivatives, DNDS (4,4'-dinitrostilben-2,2'-disulfonic acid), the sulfonated derivative of the target compound, was found to be 430-fold more potent than its 4,4'-diamino analog (DADS) as a blocker of outwardly rectifying chloride channels (ORCC) [1].

Chloride channel blocker potency
Head-to-head
DNDSvsDADS
430× more potent
Supports high-potency chloride channel blockade context
Planar lipid bilayer ORCC assay; potency gain attributed to dinitro substitution
Ion Channel Pharmacology Stilbene Disulfonates Structure-Activity Relationship

Thermal Stability vs. Unsubstituted Stilbene

The presence of two para-nitro groups on the stilbene core significantly increases the melting point, a key indicator of thermal stability and intermolecular forces, compared to the unsubstituted parent compound [1].

Thermal stability
Class-level
Tm 295 °C
>170 °C above trans-stilbene
Supports high-temperature processing compatibility
Class inference from PubChem data; verify against specific application requirements
Material Science Thermal Analysis Organic Synthesis

Electrochemical Synthesis Efficiency

Electrochemical reduction of 4,4'-dinitrobibenzyl provides a higher isolated yield of the target E-4,4'-dinitrostilbene compared to starting from 4-nitrotoluene, demonstrating a precursor-dependent efficiency that is specific to this synthetic route [1].

Electrosynthesis yield
Cross-study comparable
67%vs40%
from 4,4′-dinitrobibenzyl vs 4-nitrotoluene
Precursor-dependent synthesis efficiency
Bulk electrolysis in ACN/NBu₄BF₄; 27 pp higher isolated yield
Electrosynthesis Green Chemistry Process Optimization

Redox-Catalyzed Isomerization to trans-Form

The cis-isomer of 4,4'-dinitrostilbene undergoes a redox-catalyzed isomerization to the more stable trans-isomer, a behavior not universally observed in all stilbene derivatives and which has implications for its purification and use [1].

Redox isomerization
Class-level
cis → trans via redox catalysis
Dimerization not observed
Ensures trans-isomer recovery during electrochemical processing
Glass carbon electrode in DMF; behavior distinct from related dinitroaromatics
Electrochemistry Isomerization Analytical Chemistry

Fluorescent Brightener Intermediate Synthesis

A modified synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), a direct derivative of the target compound, uses diethylene glycol as a solvent to achieve a high-purity intermediate for triazinyl fluorescent brighteners. This method addresses common issues of low yields and long reaction times associated with alternative processes [1].

Brightener intermediate synthesis
Supporting evidence
Diethylene glycol route
High-yield DNS preparation
Supports efficient procurement of triazinyl brightener intermediate
Simplified work-up; addresses reported low-yield bottlenecks
Dye Chemistry Process Chemistry Fluorescent Brighteners

4,4'-Dinitrostilbene Application Scenarios


Chloride Channel Blocker Studies

Researchers studying the function of outwardly rectifying chloride channels (ORCC) should prioritize the sulfonated derivative of 4,4'-dinitrostilbene (DNDS). Direct comparative evidence shows DNDS is 430-fold more potent than its diamino analog (DADS), making it an essential tool for high-sensitivity ion channel blockade assays [1].

High-Temperature NLO Chromophores

Material scientists developing organic NLO materials for second harmonic generation (SHG) or photorefractive polymers should select 4,4'-dinitrostilbene. Its high melting point (295 °C), which is >170 °C higher than unsubstituted stilbene [2], ensures thermal stability during device fabrication or high-fluence laser experiments. The electron-withdrawing nitro groups also enhance molecular hyperpolarizability, a key requirement for NLO activity [3].

Electrochemical Dinitrostilbene Synthesis

Process chemists aiming to produce E-4,4'-dinitrostilbene via a more sustainable electrochemical route should source 4,4'-dinitrobibenzyl as the starting material. Data demonstrates a 67% isolated yield using this precursor, compared to only 40% from 4-nitrotoluene under identical optimized electrolysis conditions [4].

Optical Brightener Precursor Manufacturing

For industrial-scale production of triazinyl fluorescent brighteners, procurement of 4,4'-dinitrostilbene or its 2,2'-disulfonic acid derivative (DNS) is necessary. Modified synthetic methods using diethylene glycol have been validated to provide high-yield, simplified work-ups for DNS, addressing efficiency bottlenecks in traditional manufacturing processes [5].

Application
Selection Property
Validation Focus
Chloride channel blockade research
Reported high-potency channel blockade
Potency verification in ion channel assays
High-temperature NLO chromophore studies
High thermal stability and electron-withdrawing nitro groups
Thermal and nonlinear optical activity verification
Electrochemical synthesis process development
Precursor-dependent isolated yield
Synthetic yield optimization and reproducibility
Optical brightener precursor manufacturing
Efficient diethylene glycol-mediated DNS synthesis
Synthesis efficiency and intermediate purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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